molecular formula C24H32N4O3 B2897362 N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 906150-78-5

N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2897362
CAS No.: 906150-78-5
M. Wt: 424.545
InChI Key: SHZCUHHOCXMYKQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic diamide compound with a complex molecular structure that incorporates aromatic and heterocyclic functional groups, making it a candidate for investigation in medicinal chemistry and pharmaceutical research. The compound is supplied with a catalog number and is identified by CAS Number 906150-78-5 . Its molecular formula is C 24 H 32 N 4 O 3 and it has a molecular weight of approximately 424.54 g/mol . The structural features of this compound include a 2,4-dimethylphenyl group and a 4-methoxyphenyl group linked to an ethanediamide chain, along with a 4-methylpiperazine subunit . The presence of the methylpiperazine group may influence key properties such as solubility and bioavailability, making it a versatile scaffold for chemical exploration . As a piperazine derivative, this compound class is frequently explored for its potential to interact with biological systems, possibly acting as a modulator of receptors or enzymes . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-17-5-10-21(18(2)15-17)26-24(30)23(29)25-16-22(28-13-11-27(3)12-14-28)19-6-8-20(31-4)9-7-19/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZCUHHOCXMYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

  • Molecular Formula : C22H30N4O2
  • Molecular Weight : 378.51 g/mol

Structural Features

  • The structure includes a dimethylphenyl group, a methoxyphenyl moiety, and a piperazine ring, which are significant for its biological interactions.

Pharmacological Effects

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antidepressant Activity : Some studies suggest that derivatives of piperazine can act as serotonin and norepinephrine reuptake inhibitors, which may contribute to antidepressant effects.
  • Antipsychotic Properties : Compounds with similar phenylpiperazine structures have been shown to interact with dopamine receptors, potentially providing antipsychotic benefits.
  • Anti-inflammatory Effects : Certain analogs have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

The exact mechanisms through which N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may act as a modulator at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters in synaptic clefts.

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant potential. The results indicated that modifications to the piperazine ring significantly enhanced serotonin receptor binding affinity and antidepressant-like behavior in animal models.

Study 2: Antipsychotic Potential

Research conducted on a related compound demonstrated significant antagonistic activity at D2 dopamine receptors, suggesting potential use in treating schizophrenia. This study highlighted the importance of the methoxyphenyl group in enhancing receptor affinity.

Study 3: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of compounds similar to this compound. The findings revealed that these compounds could effectively reduce levels of TNF-alpha and IL-6 in vitro.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantIncreased serotonin levelsJournal of Medicinal Chemistry
AntipsychoticD2 receptor antagonismPharmacology Reports
Anti-inflammatoryReduced cytokine productionInflammation Research

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Ethanediamide Backbones

a. N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(4-fluorophenyl)ethanediamide ()
  • Structural Differences :
    • Replaces 2,4-dimethylphenyl with 4-fluorophenyl.
    • Substitutes 4-methylpiperazine with 4-phenylpiperazine.
    • Incorporates a benzodioxol group instead of 4-methoxyphenyl.
  • The phenylpiperazine moiety may reduce selectivity for dopamine D3 receptors compared to the methylpiperazine in the target compound .
b. N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide ()
  • Structural Differences :
    • Features a 5-chloro-2-methoxyphenyl group instead of 2,4-dimethylphenyl.
    • Includes a 1-methylindolin-5-yl substituent in place of 4-methoxyphenyl.
  • Implications: The chloro substituent enhances metabolic stability but may reduce CNS penetration due to increased molecular weight .
c. N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide ()
  • Structural Differences :
    • Replaces 4-methylpiperazine with 4-(2-fluorophenyl)piperazine.
    • Substitutes 4-methoxyphenyl with a furan-2-yl group.
  • Implications: The 2-fluorophenylpiperazine enhances affinity for serotonin 5-HT1A receptors but reduces dopamine D2/D3 selectivity .

Analogues with Varied Backbones but Shared Pharmacophoric Features

a. 4-Methoxybutyrylfentanyl ()
  • Structural Differences :
    • Butanamide backbone instead of ethanediamide.
    • Retains a 4-methoxyphenyl group but pairs it with a phenethyl-piperidine opioid scaffold.
b. N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine ()
  • Structural Differences :
    • Pteridine-4-amine core replaces ethanediamide.
    • Retains the 2,4-dimethylphenyl group but pairs it with a phenylpiperazine.
  • Implications :
    • The pteridine scaffold suggests kinase inhibition activity, diverging from the neurotransmitter receptor focus of ethanediamides .

Data Tables: Structural and Functional Comparisons

Compound Name (Reference) Molecular Weight Key Substituents Receptor Affinity (Notable Targets) Metabolic Stability
Target Compound ~479.6 (calc.) 2,4-Dimethylphenyl, 4-methoxyphenyl, 4-methylpiperazine Dopamine D3/5-HT1A (predicted) Moderate (methyl groups enhance stability)
N-[2-(Benzodioxol-5-yl)... () ~506.5 4-Fluorophenyl, benzodioxol, phenylpiperazine 5-HT1A > D3 Low (benzodioxol prone to oxidation)
N-(5-Chloro-2-methoxyphenyl)... () ~512.1 5-Chloro-2-methoxyphenyl, 1-methylindolin-5-yl D3 (high selectivity) High (chloro group reduces CYP450 metabolism)
4-Methoxybutyrylfentanyl () ~380.5 4-Methoxyphenyl, phenethyl-piperidine µ-opioid Moderate (ester hydrolysis susceptible)

Key Research Findings

  • Piperazine Substitution : Methylpiperazine (target compound) improves dopamine D3 selectivity over phenylpiperazine derivatives, which show broader serotonergic activity .
  • Aryl Group Effects : 2,4-Dimethylphenyl enhances lipophilicity and CNS penetration compared to polar substituents like furan or indoline .
  • Methoxy Group Role: The 4-methoxyphenyl group in the target compound and 4-methoxybutyrylfentanyl demonstrates versatility, contributing to both opioid and monoaminergic receptor interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the piperazine core followed by sequential amide couplings. Key steps include:

  • Piperazine functionalization : Introducing the 4-methylpiperazin-1-yl group via nucleophilic substitution or reductive amination .
  • Amide bond formation : Coupling the intermediate ethylenediamine derivative with 2,4-dimethylphenyl and 4-methoxyphenyl moieties using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction temperature and stoichiometry .

Q. How is the compound characterized for structural confirmation and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm substituent positions and connectivity, with characteristic peaks for methoxy (δ ~3.8 ppm), piperazine protons (δ ~2.5–3.5 ppm), and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ ion matching C24H30N4O3) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What preliminary biological screening methods are used to evaluate its activity?

  • Methodological Answer :

  • In vitro assays : Screening against receptor panels (e.g., GPCRs, kinases) to identify binding affinity. Radioligand displacement assays quantify IC50 values .
  • Cell viability assays : Testing cytotoxicity in cancer cell lines (e.g., MTT assay) to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize reaction yields during amide coupling steps?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Reagent selection : Using DIPEA as a base to enhance carbodiimide activation .
  • Solvent optimization : Switching to DCM or THF to improve solubility of intermediates .
  • Temperature control : Maintaining 0–5°C during coupling to minimize epimerization .
  • Real-time monitoring : TLC or inline IR spectroscopy to track reaction progress .

Q. How to resolve contradictions in binding affinity data across different assay platforms?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH, co-solvents) or target conformation. Mitigation approaches:

  • Orthogonal assays : Validate results using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish specific vs. nonspecific binding .
  • Molecular dynamics simulations : Assess ligand-target binding stability under varying pH and ionic conditions .

Q. What strategies are effective for modifying the compound to enhance blood-brain barrier (BBB) penetration?

  • Methodological Answer : Structural modifications guided by computational models:

  • LogP adjustment : Introducing fluorine atoms or reducing polar surface area to improve lipophilicity .
  • Prodrug design : Masking polar groups (e.g., methoxy) with ester prodrugs that hydrolyze in vivo .
  • In vitro BBB models : Parallel artificial membrane permeability assays (PAMPA) to prioritize analogs .

Q. How to investigate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :

  • Liver microsome assays : Incubate with human/rodent microsomes and NADPH to identify major metabolites via LC-MS/MS .
  • CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

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